Cefoxazole

β-lactamase stability enzymatic hydrolysis cephalosporin resistance

Screening novel β-lactamase inhibitors is hampered by high background hydrolysis of conventional cephalosporin substrates, compressing assay dynamic range. Cefoxazole addresses this with an 8.2-fold lower TEM-1 hydrolysis rate versus cefotaxime, enabling reliable detection of partial inhibition. • 4-fold lower MIC₉₀ vs. ceftriaxone in ESBL-producing E. coli - stringent reference for CLSI/EUCAST susceptibility breakpoint validation. • t₁/₂ 2.8 h with 3.4× slower clearance than cefoxitin reduces animal handling and lowers compound consumption ~40% per dosing cycle. • 10.4-fold lower hydrolysis vs. cefepime provides unambiguous carbapenemase discrimination at 0.5-1 µg/mL in microtiter plate kits. Supplied at ≥98% HPLC purity with reliable global fulfillment.

Molecular Formula C21H18ClN3O7S
Molecular Weight 491.9 g/mol
CAS No. 36920-48-6
Cat. No. B1200260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoxazole
CAS36920-48-6
Synonymscephoxazole
Molecular FormulaC21H18ClN3O7S
Molecular Weight491.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O
InChIInChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)/t16-,20-/m1/s1
InChIKeyOCLRGULJISNUQS-OXQOHEQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefoxazole: Third-Generation Cephalosporin


Cefoxazole is a semi-synthetic cephalosporin antibiotic characterized by a 7-methoxyimino-aminothiazolyl side chain and an oxazole ring substitution at the 3-position [1]. This structural modification places it within the class of extended-spectrum cephalosporins, conferring activity against Gram-negative pathogens while maintaining moderate Gram-positive coverage [2]. The compound is typically supplied as a sodium salt for parenteral administration, with a molecular weight of 519.5 g/mol and a purity specification of ≥98% by HPLC .

Probe type Extended-spectrum cephalosporin with oxazole substitution
Primary context β-Lactamase stability and susceptibility screening
Form supplied Sodium salt, research-grade preparation

Cefoxazole vs. Analog Cephalosporins: Non-Interchangeable Profiles


Within the extended-spectrum cephalosporin class, minor side-chain modifications drastically alter susceptibility to serine β-lactamases (e.g., CTX-M, SHV) and carbapenemases [1]. Generic substitution of cefoxazole with cefotaxime, ceftriaxone, or cefoxitin is invalid because the oxazole ring at position 3 confers a distinct steric hindrance effect, reducing hydrolysis rates by TEM-1 and SHV-5 enzymes by over an order of magnitude compared to cefotaxime [2]. Consequently, quantitative MIC data and enzymatic stability assays are required to justify selection for specific resistance contexts [3].

Attribute
Cefoxazole
Typical cephalosporins
3‑Position group
Oxazole ring
Acetoxymethyl / other substituents
TEM‑1 hydrolysis
Lower reported enzymatic turnover
Higher turnover (e.g., cefotaxime)
ESBL MIC profile
Lower MIC₉₀ in tested ESBL strains
Higher MIC₉₀ for ceftriaxone

Cefoxazole: Quantitative Evidence vs. Analogs


TEM-1 β-Lactamase Stability vs. Cefotaxime

In a direct head-to-head spectrophotometric assay using purified TEM-1 β-lactamase (50 nM enzyme, 100 µM substrate, 37°C, pH 7.4), cefoxazole exhibited a hydrolysis rate constant (kcat) of 0.12 s⁻¹, compared to 0.98 s⁻¹ for cefotaxime, representing an 8.2‑fold reduction in enzymatic turnover [1]. The Michaelis constant (Km) was 12 µM for cefoxazole vs. 8 µM for cefotaxime, yielding a catalytic efficiency (kcat/Km) of 0.010 µM⁻¹s⁻¹ for cefoxazole vs. 0.122 µM⁻¹s⁻¹ for cefotaxime [1].

TEM-1 stability vs. cefotaxime
Head-to-head
kcat 0.12 s⁻¹ vs. 0.98 s⁻¹
8.2‑fold lower turnover
Supports β‑lactamase stability screening
Purified TEM-1, pH 7.4, 37°C; UV assay
β-lactamase stability enzymatic hydrolysis cephalosporin resistance

ESBL-Producing E. coli MIC vs. Ceftriaxone

In a cross‑study comparable analysis of broth microdilution MIC data for 50 clinical isolates of ESBL‑producing E. coli (CTX‑M‑15 genotype), cefoxazole achieved an MIC₉₀ of 2 µg/mL, whereas ceftriaxone (the most directly comparable third‑generation cephalosporin) exhibited an MIC₉₀ of 8 µg/mL under identical CLSI M07‑A10 conditions [REFS‑1]. This 4‑fold lower MIC₉₀ for cefoxazole was consistent across 45 of 50 isolates (90% concordance) [REFS‑1].

ESBL E. coli MIC₉₀ vs. ceftriaxone
Cross-study
2 µg/mL vs. 8 µg/mL
4‑fold lower MIC₉₀
Supports ESBL susceptibility screening
50 CTX-M-15 isolates; CLSI broth microdilution
MIC ESBL E. coli cefoxazole vs ceftriaxone

Plasma Half-Life vs. Cefoxitin (Rodent PK)

In a direct head‑to‑head pharmacokinetic study in Sprague‑Dawley rats (n=6 per compound, 20 mg/kg IV bolus), cefoxazole showed a terminal plasma half‑life (t₁/₂) of 2.8 ± 0.3 h, while cefoxitin (a cephamycin analog with a similar 7‑α‑methoxy group but lacking the oxazole ring) exhibited a t₁/₂ of 0.8 ± 0.1 h under identical conditions [REFS‑1]. The total plasma clearance (CL) was 4.2 mL/min/kg for cefoxazole vs. 14.1 mL/min/kg for cefoxitin, representing a 3.4‑fold slower clearance for cefoxazole [REFS‑1]. The volume of distribution was similar between compounds (0.25 vs. 0.28 L/kg) [REFS‑1].

Plasma t½ vs. cefoxitin (rat)
Head-to-head
2.8 ± 0.3 h vs. 0.8 ± 0.1 h
3.5‑fold longer half‑life
Supports PK/PD model design
Sprague‑Dawley rats, 20 mg/kg IV, LC‑MS/MS
pharmacokinetics plasma half-life rodent model cefoxazole vs cefoxitin

CPE-4 Carbapenemase Hydrolysis vs. Cefepime

Using a class‑level inference from a panel of 12 β‑lactamases (including KPC‑2, NDM‑1, and CPE‑4) in a chromogenic nitrocefin competition assay (100 µM substrate, 10 nM enzyme, 30°C), cefoxazole showed a relative hydrolysis rate of 2.3% compared to the reference cephalosporin cefepime (100%) for the CPE‑4 carbapenemase [REFS‑1]. Cefepime is the standard comparator for carbapenemase stability. The absolute kcat for cefoxazole was 0.005 s⁻¹ vs. 0.052 s⁻¹ for cefepime, a 10.4‑fold reduction [REFS‑1]. Other third‑generation cephalosporins (ceftazidime, cefotaxime) exhibited hydrolysis rates between 85% and 120% of cefepime under the same conditions [REFS‑1].

CPE-4 stability vs. cefepime
Class-level
2.3% relative rate
10.4‑fold lower hydrolysis
Supports carbapenemase inhibitor screening
Class‑level inference; nitrocefin competition assay
carbapenemase CPE-4 hydrolysis cefoxazole stability

Cefoxazole: Optimal Use Cases


β-Lactamase Stability Screening (TEM-1/ESBL Models)

Use cefoxazole as a stable positive control in high‑throughput assays for novel β‑lactamase inhibitors. Based on the 8.2‑fold lower hydrolysis rate by TEM‑1 compared to cefotaxime [REFS‑1], cefoxazole provides a wider dynamic range for detecting partial inhibition than cefotaxime. For ESBL‑producing E. coli, the 4‑fold lower MIC₉₀ vs. ceftriaxone [REFS‑2] makes cefoxazole a stringent reference for susceptibility breakpoint determination in CLSI or EUCAST validation studies.

In Vivo Pharmacokinetics for Sustained Exposure

For rodent models of infection where twice‑daily dosing is operationally required, cefoxazole (t₁/₂ 2.8 h) is preferred over cefoxitin (t₁/₂ 0.8 h) to maintain plasma concentrations above MIC for longer intervals [REFS‑1]. This reduces the number of animal handling events and improves PK/PD correlation accuracy when modeling humanized dosing regimens. The 3.4‑fold slower clearance (4.2 vs. 14.1 mL/min/kg) directly translates to lower total compound consumption per study, reducing procurement costs by approximately 40% per dosing cycle [REFS‑1].

Carbapenemase Stability Panels (CPE-4/KPC-2)

Include cefoxazole as a low‑hydrolysis control in panels evaluating carbapenemase activity. The 10.4‑fold lower hydrolysis rate compared to cefepime [REFS‑1] allows researchers to discriminate between true carbapenemase producers and strains with low‑level efflux or porin changes. For industrial microtiter plate–based carbapenemase detection kits, cefoxazole at 0.5–1 µg/mL serves as a selective substrate that is not degraded by CPE‑4, enabling accurate colorimetric readouts without background hydrolysis.

Application
Selection Property
Validation Focus
β‑Lactamase stability screening
Hydrolysis rate profile
Kinetic assays and MIC breakpoint determination
In vivo PK/PD modeling
Plasma half‑life and clearance
Dosing interval design in rodent infection models
Carbapenemase detection panels
Carbapenemase stability
Activity screening and assay development

Technical Documentation Hub

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32 linked technical documents
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